Aromatase Inhibition: 6-Fluoro Derivative Demonstrates 7.9-Fold Superior Potency Compared to 8-Fluoro Regioisomer
In a comparative aromatase inhibition study, 6-fluoro-2-phenylchroman-4-one (compound 3e) demonstrated an IC50 of 0.8 μM, whereas the 8-fluoro regioisomeric analog exhibited an IC50 of 6.3 μM under identical assay conditions . This represents a 7.9-fold greater inhibitory potency for the 6-fluoro positional isomer. The 7-fluoro derivative and unsubstituted flavanone showed even weaker activity (IC50 > 10 μM and > 20 μM, respectively), confirming that the 6-position fluorine substitution is optimal for aromatase binding site engagement.
| Evidence Dimension | Aromatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 μM (6-fluoro-2-phenylchroman-4-one; compound 3e) |
| Comparator Or Baseline | 6.3 μM (8-fluoro-2-phenylchroman-4-one analog) |
| Quantified Difference | 7.9-fold greater potency (0.8 μM vs. 6.3 μM) |
| Conditions | In vitro aromatase enzyme inhibition assay; compounds evaluated as racemic mixtures |
Why This Matters
For researchers developing aromatase inhibitors for hormone-dependent cancers or endocrine disorders, the 7.9-fold potency advantage of the 6-fluoro regioisomer over the 8-fluoro analog provides a quantifiable basis for selecting this specific compound as a lead scaffold or tool compound.
